molecular formula C11H10O3 B046750 2-Acetyl-7-methoxybenzofuran CAS No. 43071-52-9

2-Acetyl-7-methoxybenzofuran

Cat. No.: B046750
CAS No.: 43071-52-9
M. Wt: 190.19 g/mol
InChI Key: MUUMFANQVPWPFY-UHFFFAOYSA-N
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Description

2-Acetyl-7-methoxybenzofuran is an organic compound with the molecular formula C11H10O3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an acetyl group at the second position and a methoxy group at the seventh position of the benzofuran ring.

Scientific Research Applications

2-Acetyl-7-methoxybenzofuran has been studied for its potential medicinal uses, including anti-inflammatory, antioxidant, and anti-tumor properties. It has shown promise in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, it has been explored for its potential use in treating neurological disorders like Alzheimer’s and Parkinson’s diseases.

In the field of chemistry, this compound is used as a reagent for the preparation of other benzofuran derivatives. It is also a key intermediate in the synthesis of compounds with potential pharmaceutical applications.

Safety and Hazards

2-Acetyl-7-methoxybenzofuran is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-7-methoxybenzofuran typically involves the reaction of 2-acetyl-7-methoxybenzoic acid with acetic anhydride. The reaction proceeds through the formation of a carboxylic acid intermediate, which subsequently forms an anhydride. This reaction is usually carried out in an aqueous medium and is completed within a few minutes. The product is then purified by column chromatography to obtain a white crystalline solid.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The industrial synthesis also focuses on minimizing waste and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-7-methoxybenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

    2-Acetylbenzofuran: Lacks the methoxy group at the seventh position, which may influence its biological activity.

    7-Methoxybenzofuran:

Uniqueness: 2-Acetyl-7-methoxybenzofuran is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility as a building block in organic synthesis and its potential as a therapeutic agent .

Properties

IUPAC Name

1-(7-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUMFANQVPWPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195674
Record name Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43071-52-9
Record name 1-(7-Methoxy-2-benzofuranyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43071-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, 7-methoxy-2-benzofuranyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043071529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(7-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-acetyl-7-methoxybenzofuran's α-glucosidase inhibitory activity?

A1: α-Glucosidase is an enzyme involved in carbohydrate digestion, breaking down complex sugars into glucose. Inhibiting this enzyme can help regulate blood sugar levels, making this compound a potential candidate for developing new antidiabetic drugs. []

Q2: How potent is this compound as an α-glucosidase inhibitor compared to other compounds identified in the same study?

A2: Research indicates that this compound exhibited potent inhibitory activity against α-glucosidase with an IC50 value of 1.1 μg/mL. This activity was significantly stronger than that of 5-hydroxy-2-methoxynaphtho[9–c]furan-1,4-dione (compound 4 in the study), which had an IC50 value of 5.7 μg/mL. [] This suggests that this compound might be a more promising lead compound for further investigation in the context of α-glucosidase inhibition.

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